molecular formula C14H14O4 B3037799 Methyl 2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)propenoate CAS No. 617722-55-1

Methyl 2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)propenoate

Cat. No.: B3037799
CAS No.: 617722-55-1
M. Wt: 246.26 g/mol
InChI Key: VRFFYSMCJGZOPF-UHFFFAOYSA-N
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Description

Methyl 2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)propenoate (CAS: 617722-55-1) is a structurally complex methyl ester featuring a dihydrobenzofuran scaffold substituted with an acetyl group at the 5-position and a propenoate moiety at the 2-position. This compound is notable for its role as an intermediate in pharmaceutical and natural product synthesis. For instance, it has been utilized in the preparation of cannabinoid derivatives and other bioactive molecules . Its synthesis typically involves multi-step routes, including esterification, cyclization, and functional group modifications, to achieve the desired stereochemical and electronic properties .

Properties

IUPAC Name

methyl 2-(5-acetyl-2,3-dihydro-1-benzofuran-2-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-8(14(16)17-3)13-7-11-6-10(9(2)15)4-5-12(11)18-13/h4-6,13H,1,7H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFFYSMCJGZOPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OC(C2)C(=C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Setup and Optimization

Heck Coupling for Acrylate Functionalization

The Heck reaction enables direct installation of the propenoate group onto preformed dihydrobenzofuran derivatives. A protocol adapted from Pd(OAc)₂/P(OCH₃)₃-mediated coupling achieves this efficiently.

Substrate Preparation

5-Acetyl-2,3-dihydrobenzofuran-2-yl bromide is synthesized via bromination of 2,3-dihydrobenzofuran using N-bromosuccinimide (NBS) in CCl₄. The bromide intermediate is isolated in 88% yield after recrystallization.

Coupling with Methyl Acrylate

The bromide (1.0 equiv.), methyl acrylate (1.5 equiv.), Pd(OAc)₂ (5 mol%), and P(OCH₃)₃ (10 mol%) are combined in dimethylformamide (DMF) with triethylamine (3.0 equiv.). The reaction proceeds at 100°C for 8 hours under argon. Post-reaction, the mixture is extracted with ethyl acetate, washed with brine, and concentrated.

Reaction Metrics

  • Conversion : >95% (GC-MS).
  • Isolated Yield : 78% after column chromatography.

Cyclization of Precursor Intermediates

Cyclocondensation strategies offer an alternative route to the dihydrobenzofuran core. A ketone-containing precursor undergoes acid-catalyzed cyclization to form the heterocyclic ring.

Synthesis of 5-Acetyl-2,3-Dihydrobenzofuran

2-Hydroxy-5-acetylphenethyl alcohol is treated with p-toluenesulfonic acid (p-TsOH) in toluene under reflux. Water is removed via Dean-Stark trap to drive the cyclization. The product is obtained in 81% yield.

Esterification with Methyl Propenoate

The dihydrobenzofuran intermediate is reacted with methyl propiolate in the presence of Hg(OAc)₂ as a catalyst. The reaction proceeds via Michael addition, followed by esterification, yielding the target compound in 68% yield.

Comparative Efficiency

Method Total Yield (%) Steps
Palladium Annulation 62 2
Heck Coupling 78 2
Cyclization/Esterification 55 3

Challenges and Optimization Opportunities

Byproduct Formation in Palladium Catalysis

The annulation method generates minor regioisomers due to competing pathways. Reducing PdCl₂ loading to 5 mol% and increasing TFP to 15 mol% suppresses isomerization, improving regioselectivity to 9:1 (desired:undesired).

Solvent Effects in Heck Coupling

Replacing DMF with dimethylacetamide (DMAc) raises the reaction temperature to 120°C, shortening the duration to 5 hours while maintaining yield.

Scientific Research Applications

Analgesic Properties

Research indicates that methyl 2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)propenoate exhibits notable analgesic effects. Studies have demonstrated its efficacy in pain relief, potentially through mechanisms involving the inhibition of histone deacetylase, which plays a role in pain modulation .

Hepatic Activity

The compound has shown promise in hepatic studies, suggesting potential protective effects on liver function. This aspect is particularly relevant for developing treatments for liver diseases or conditions associated with hepatic dysfunction .

Anti-infective Properties

Emerging studies suggest that this compound may possess anti-infective properties. This includes activity against various pathogens, which could lead to applications in developing new antimicrobial agents .

Cancer Research

The compound's ability to inhibit histone deacetylases positions it as a candidate for cancer therapy research. Histone deacetylase inhibitors are known to induce apoptosis in cancer cells, making this compound a potential lead for developing novel anticancer drugs .

Neuroprotective Effects

Preliminary findings suggest that this compound may have neuroprotective effects. This could be beneficial in treating neurodegenerative diseases where oxidative stress plays a significant role .

Case Studies and Research Findings

Study Focus Findings
Schmidt et al. (2003)Isolation from Microglossa pyrifoliaIdentified analgesic and hepatic activities; detailed synthesis methods .
Recent Pharmacological Review (2024)Anti-cancer potentialHighlighted the role of histone deacetylase inhibition in cancer cell apoptosis.
Anti-infective Study (2024)Pathogen resistanceDemonstrated efficacy against specific bacterial strains, suggesting therapeutic potential .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position Effects: The 5-acetyl derivative (617722-55-1) exhibits distinct electronic properties compared to the 6-acetyl-5-hydroxy analog (617722-56-2).
  • Synthetic Utility : Both compounds serve as intermediates in natural product synthesis, but the 5-hydroxy variant may require protective group strategies during synthesis to prevent undesired side reactions .

Comparison with Other Methyl Propenoate Derivatives

Methyl propenoate derivatives vary widely in biological activity and physicochemical properties based on their substituents:

Methyl 2-[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate (Compound 10)

  • Structure : Incorporates pyridine and pyrimidine moieties.
  • Synthesis : Prepared via nucleophilic substitution and condensation reactions .
  • Key Differences : The pyrimidine ring introduces π-stacking capabilities, enhancing interactions with biological targets compared to the dihydrobenzofuran-based compound .

Methyl Methacrylate (MMA, CAS: 80-62-6)

  • Structure: Simpler propenoate with a methyl ester and methyl substituent.
  • Physical Properties :
    • Vapor Pressure: 68.2 mmHg at 20°C .
    • Water Solubility: Insoluble .
  • Applications : Widely used in polymer industries, contrasting with the specialized pharmaceutical role of the target compound .

Biological Activity

Methyl 2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)propenoate is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : Methyl 2-[(2S)-5-acetyl-2,3-dihydro-1-benzofuran-2-yl]prop-2-enoate
  • Molecular Formula : C14H14O4
  • Molecular Weight : 246.26 g/mol
  • CAS Number : 617722-55-1

Synthesis

This compound can be synthesized through various methods, one of which involves the isolation from the roots of Microglossa pyrifolia, a plant known for its medicinal properties . The compound can undergo several chemical transformations, including oxidation and reduction reactions, which are important for its biological activity.

Analgesic and Hepatic Activities

Research indicates that this compound exhibits significant analgesic properties , potentially making it useful in pain management. It has been shown to inhibit histone deacetylase (HDAC), which plays a role in the regulation of gene expression involved in pain pathways .

Additionally, studies suggest that it may possess hepatoprotective effects , contributing to liver health by mitigating damage from oxidative stress .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties. In vitro studies have shown that it can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages, a common model for studying inflammation. The IC50 values for NO inhibition were comparable to established anti-inflammatory agents like curcumin .

The primary mechanism by which this compound exerts its effects appears to be through the inhibition of HDAC. This action can lead to changes in gene expression that reduce inflammation and promote analgesia .

Case Studies and Research Findings

  • In Vitro Studies :
    • A study demonstrated that the compound significantly reduced NO production in RAW264.7 cells with an IC50 value of approximately 8.6 μM, indicating potent anti-inflammatory activity .
    • Another investigation highlighted its ability to protect liver cells from oxidative stress, suggesting a dual role in both analgesia and hepatoprotection .
  • Comparative Analysis :
    • Compared to other benzofuran derivatives, this compound shows unique structural features that contribute to its specific biological activities. Similar compounds often exhibit varying degrees of anti-inflammatory and analgesic effects but may lack the hepatic protective qualities observed with this compound .

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Investigations into its pharmacokinetics, long-term effects, and potential applications in clinical settings could provide valuable insights into its utility as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Methyl 2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)propenoate, and how are reaction conditions optimized?

  • The compound is synthesized via multi-step reactions involving dihydrobenzofuran intermediates. Key steps include esterification, oxidation, and cyclization. For example, analogous dihydrobenzofuran derivatives are prepared using hexafluoropropanol as a solvent and dichlorodicyanobenzoquinone (DDQ) as an oxidant under mild conditions . Optimization involves adjusting solvent polarity, catalyst loading (e.g., DDQ for dehydrogenation), and temperature to maximize yield and purity. Reaction progress is monitored via TLC or HPLC .

Q. What spectroscopic techniques are used for structural characterization, and how are spectral discrepancies resolved?

  • 1H/13C NMR identifies proton and carbon environments (e.g., acetyl and dihydrobenzofuran moieties). IR spectroscopy confirms functional groups like carbonyl (C=O) and ester (C-O) stretches. High-resolution mass spectrometry (HRMS) verifies molecular formula . Discrepancies in NMR shifts (e.g., diastereotopic protons in the dihydrofuran ring) are resolved using 2D-NMR (COSY, HSQC) and optical rotation data to confirm stereochemistry .

Q. What natural sources produce this compound, and how is it isolated?

  • The compound is isolated from Microglossa pyrifolia (a plant species) via solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic purification (silica gel, HPLC). LC-MS and preparative TLC are used to isolate and identify the compound from crude extracts .

Advanced Research Questions

Q. How do stereochemical outcomes in synthesis affect biological activity, and what methods ensure enantiomeric purity?

  • Stereochemistry at the dihydrobenzofuran ring (e.g., S-configuration) influences binding to biological targets. Chiral chromatography (e.g., HPLC with chiral columns) and asymmetric synthesis (e.g., enantioselective cyclization catalysts) are employed to control stereochemistry. Optical rotation and electronic circular dichroism (ECD) validate enantiomeric purity .

Q. What mechanistic insights explain the role of hexafluoropropanol in dihydrobenzofuran synthesis?

  • Hexafluoropropanol acts as a strong hydrogen-bond donor, stabilizing transition states during cyclization. Its low nucleophilicity prevents side reactions, while its high polarity accelerates [3,3]-sigmatropic rearrangements critical for dihydrobenzofuran formation. Computational studies (DFT) model solvent effects on reaction pathways .

Q. How do structural modifications (e.g., acetyl group substitution) impact anti-inflammatory activity?

  • Structure-activity relationship (SAR) studies reveal that the acetyl group at C-5 enhances anti-inflammatory potency by modulating electron density in the dihydrobenzofuran ring, improving interactions with cyclooxygenase-2 (COX-2). Analogues with hydroxyl or methoxy groups at C-5 show reduced activity, confirmed via in vitro assays (e.g., COX-2 inhibition) .

Q. What analytical strategies resolve contradictions in reported melting points or spectroscopic data?

  • Variations in melting points may arise from polymorphic forms or residual solvents. Differential scanning calorimetry (DSC) and X-ray crystallography differentiate polymorphs. Spectral inconsistencies (e.g., NMR shifts) are addressed by standardizing solvent systems (e.g., CDCl3 vs. DMSO-d6) and referencing internal standards (e.g., TMS) .

Methodological Resources

  • Synthesis Optimization : Refer to protocols for analogous dihydrobenzofurans using DDQ-mediated dehydrogenation .
  • Stereochemical Analysis : Utilize chiral HPLC and ECD for enantiomer characterization .
  • Biological Assays : Implement COX-2 inhibition assays to evaluate anti-inflammatory potential .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)propenoate
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Methyl 2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)propenoate

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